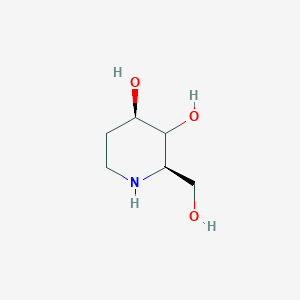
2-Hydroxymethyl-piperidine-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxymethyl-piperidine-3,4-diol is a polyhydroxylated piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom and five carbon atoms. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .
Vorbereitungsmethoden
The synthesis of 2-Hydroxymethyl-piperidine-3,4-diol can be achieved through several methods. One common synthetic route involves the use of quinoline organocatalysts and trifluoroacetic acid as cocatalysts to afford enantiomerically enriched protected piperidines . Another method involves the preparation from 3-azido-propenyl-benzene through ozonolysis . Industrial production methods often focus on optimizing these synthetic routes to achieve high yields and purity.
Analyse Chemischer Reaktionen
2-Hydroxymethyl-piperidine-3,4-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of 2-oxo-piperidine derivatives .
Wissenschaftliche Forschungsanwendungen
2-Hydroxymethyl-piperidine-3,4-diol has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological activities, including its role as a glycosidase inhibitor . In the industry, it is used in the development of drugs and other therapeutic agents .
Wirkmechanismus
The mechanism of action of 2-Hydroxymethyl-piperidine-3,4-diol involves its interaction with specific molecular targets, such as glycosidases. It inhibits these enzymes by mimicking the structure of their natural substrates, thereby preventing the breakdown of glycosidic bonds . This inhibition can lead to various therapeutic effects, depending on the specific glycosidase targeted.
Vergleich Mit ähnlichen Verbindungen
2-Hydroxymethyl-piperidine-3,4-diol is similar to other polyhydroxylated piperidines and iminosugars, such as 1-deoxynojirimycin and fagomine . These compounds share a common structural motif and exhibit similar biological activities, particularly as glycosidase inhibitors. this compound is unique in its specific substitution pattern, which can influence its potency and selectivity as an inhibitor.
Eigenschaften
Molekularformel |
C6H13NO3 |
|---|---|
Molekulargewicht |
147.17 g/mol |
IUPAC-Name |
(2R,4R)-2-(hydroxymethyl)piperidine-3,4-diol |
InChI |
InChI=1S/C6H13NO3/c8-3-4-6(10)5(9)1-2-7-4/h4-10H,1-3H2/t4-,5-,6?/m1/s1 |
InChI-Schlüssel |
YZNNBIPIQWYLDM-QYRBDRAASA-N |
Isomerische SMILES |
C1CN[C@@H](C([C@@H]1O)O)CO |
Kanonische SMILES |
C1CNC(C(C1O)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


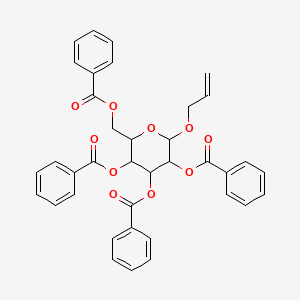
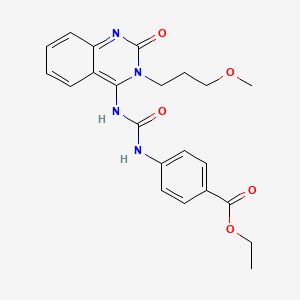
![S-[(3,4-Dimethylphenyl)methyl]-L-cysteine](/img/structure/B14127412.png)

![2,5,8,11,18,21,24,27,30,33,36-undecaoxatricyclo[35.4.0.012,17]hentetraconta-1(41),12,14,16,37,39-hexaene](/img/structure/B14127424.png)
![(Pentafluorophenyl)[4-(pyrazin-2-yl)piperazin-1-yl]methanone](/img/structure/B14127428.png)
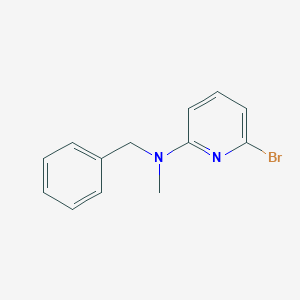
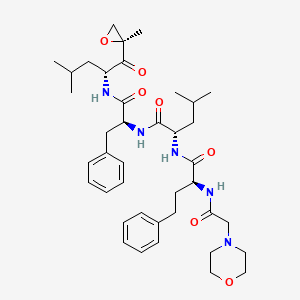
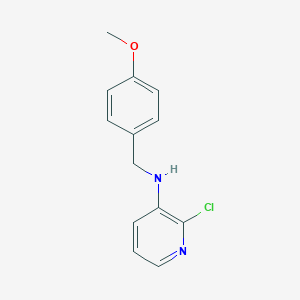
![Ethyl 2'-amino-7'-methyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B14127458.png)
![4-(3,5-dimethoxyphenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B14127463.png)
![[1,1'-Biphenyl]-4-yl(p-tolyl)sulfane](/img/structure/B14127464.png)

![7-((2,6-difluorobenzyl)oxy)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14127487.png)
